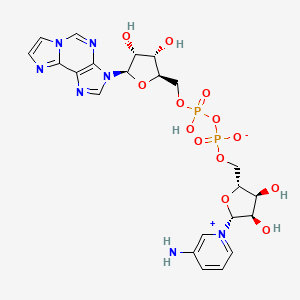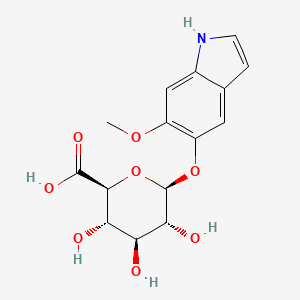
2-(Trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)pyridine and its derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 2-chloro-(trifluoromethyl)pyridine, a related compound, has been studied, highlighting the principles of synthesis reactions such as the influence of N occupation on the pyridine ring and the presence of electron-withdrawing groups on the feasibility of side-chain chlorination (Liu Guang-shen, 2014). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine from nicotinamide through Hofmann degradation and oxidative chlorination demonstrates the complexity and efficiency of these synthesis routes (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This structural feature significantly affects the compound's electronic properties and reactivity. The synthesis and structural elucidation of related compounds, such as 2-(trifluoromethylsulfonyloxy)pyridine, provide insights into the interactions and transformations these molecules can undergo, influencing their utility in organic synthesis (T. Keumi et al., 1988).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For example, its use in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons highlights its potential in facilitating complex organic transformations (T. Keumi et al., 1988). The compound's reactivity is further illustrated by its role in the direct synthesis of pyridine derivatives through amide activation and π-nucleophile addition (M. Movassaghi et al., 2007).
Applications De Recherche Scientifique
Trifluoroacetylation of Arenes
2-(Trifluoroacetoxy)pyridine, related to 2-(Trifluoromethyl)pyridine, is used for trifluoroacetylating arenes under Friedel–Crafts conditions, producing trifluoromethyl aryl ketones (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Metalation and Functionalization
Selective metalation and subsequent functionalization, such as carboxylation, of this compound can occur at different positions on the pyridine ring (Schlosser & Marull, 2003).
Synthesis of Trifluoromethyl-substituted Pyridines
A method was developed for converting 2-iodopyridines to 2-(trifluoromethyl)pyridines almost quantitatively, expanding the scope for synthesizing fluorinated pyridines (Cottet & Schlosser, 2002).
Spectroscopic and Antimicrobial Studies
Spectroscopic characterization and antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine have been studied, providing insights into its potential applications in the biomedical field (Vural & Kara, 2017).
Synthesis of Nicotinic Acid Derivatives
Novel routes have been developed for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, important intermediates in pharmaceutical manufacturing (Kiss, Ferreira, & Learmonth, 2008).
Importance in Crop Protection
Trifluoromethyl pyridines have been incorporated into molecules with significant biological properties and are used in crop protection products, including fungicides, herbicides, insecticides, and nematicides (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).
Structural Characterization and Applications
The structure and properties of various trifluoromethyl pyridines have been characterized, exploring their potential in different scientific applications, such as solvent-free synthesis and molecular structure studies (Maleki, 2015); (Wang, Li, Gou, & Feng, 2020).
Mécanisme D'action
Target of Action
2-(Trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction affects the formation of new carbon-carbon bonds, influencing downstream effects in the biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound are thought to influence its biological activities .
Result of Action
The result of the action of this compound is seen in its applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Additionally, the compound’s synthesis often involves reactions that need to be performed under specific conditions .
Safety and Hazards
Orientations Futures
The importance of trifluoromethylpyridine in the discovery of pesticides has been recognized, and some studies involving trifluoromethylpyridine have also been undertaken, which have led to some progress in agrochemical applications . It is expected that many novel applications of 2-(Trifluoromethyl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQECRSCHYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190268 | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368-48-9 | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(Trifluoromethyl)pyridine?
A1: this compound has the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. Spectroscopically, it exhibits characteristic peaks in 1H NMR, 13C NMR, and its microwave spectrum has been extensively studied. []
Q2: How does the trifluoromethyl group influence the structure of this compound?
A2: Microwave spectroscopy and computational studies reveal that the trifluoromethyl group in this compound leads to a Cs symmetry with a planar moment of inertia (Pcc) of 44.46 uÅ2. This substitution significantly impacts the electron distribution, as evidenced by the molecular electrostatic surface potential calculations. []
Q3: What are some efficient synthetic routes to access this compound derivatives?
A3: Several synthetic strategies have been developed:
- High-temperature reaction: Reacting trifluoroacetonitrile and butadiene at high temperatures (475 °C) yields this compound. []
- Organometallic reagents: Reacting 2-halopyridines, preferably the iodide, with trifluoromethyl organometallic reagents like CF3-Cu or generating difluorocarbene in the presence of Cu(I) can lead to the desired product. []
- (Trifluoromethyl)trimethylsilane: A convenient method utilizes (trifluoromethyl)trimethylsilane with CuI and potassium fluoride to displace iodide in 2-iodopyridines. []
- Multicomponent Kröhnke reaction: A recent approach involves reacting chalcones with 1-(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide and ammonium acetate to afford various 2‐(trifluoromethyl)pyridines. []
Q4: How does the presence of the trifluoromethyl group affect the reactivity of the pyridine ring in this compound?
A4: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring:
- Regioselective Metalation: Depending on the base and reaction conditions, selective lithiation and subsequent functionalization can be achieved at different positions of the pyridine ring. For instance, this compound can be selectively carboxylated at either the 3- or 6-position. []
- Nucleophilic Addition: 3-(Trifluoromethyl)pyridine, unlike its 2-substituted counterpart, primarily undergoes nucleophilic addition followed by decomposition. []
Q5: Can this compound be used as a building block for more complex heterocycles?
A5: Yes, this compound serves as a valuable building block in heterocycle synthesis. For example, it can be transformed into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, which are of interest for medicinal chemistry. [, ] Additionally, it can be used in the synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines. [, ]
Q6: Are there any reported biological activities associated with this compound derivatives?
A6: Yes, certain derivatives of this compound have shown promising biological activities:
- COMT Inhibitors: Derivatives like 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide are recognized COMT inhibitors. []
- PqsR Inverse Agonists: Studies have explored 2-(Trifluoromethyl)pyridines as potential virulence-attenuating inverse agonists targeting PqsR. []
Q7: Has this compound been used in the synthesis of drug candidates?
A7: Yes, 2-(Trifluoromethyl)nicotinic acid derivatives, accessible from simpler fluorinated precursors, serve as key intermediates in the synthesis of novel drug candidates, particularly COMT inhibitors. []
Q8: Is this compound toxic?
A8: While commercially available, this compound should be handled with caution. It is hygroscopic, malodorous, and air-sensitive. [] Moreover, a case study reported that inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, led to severe toxicity including methemoglobinemia and toxic encephalopathy. [] This highlights the potential health risks associated with exposure to this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

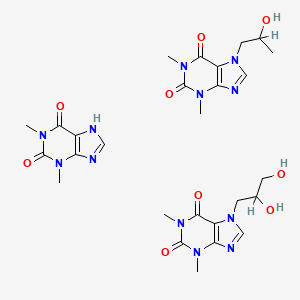

![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)
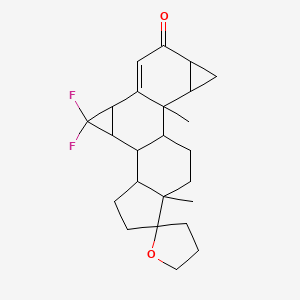
![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
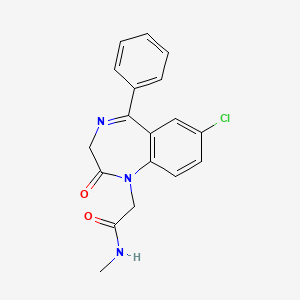
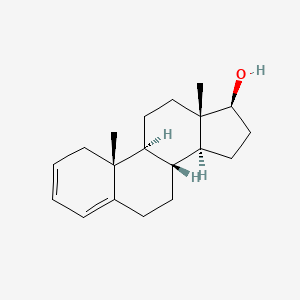
![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)

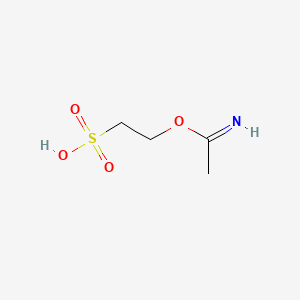
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)

